N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9820129
InChI: InChI=1S/C23H26N4O2/c28-22(27-14-12-26(13-15-27)17-18-6-2-1-3-7-18)10-11-24-23(29)21-16-19-8-4-5-9-20(19)25-21/h1-9,16,25H,10-15,17H2,(H,24,29)
SMILES:
Molecular Formula: C23H26N4O2
Molecular Weight: 390.5 g/mol

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC9820129

Molecular Formula: C23H26N4O2

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide -

Specification

Molecular Formula C23H26N4O2
Molecular Weight 390.5 g/mol
IUPAC Name N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C23H26N4O2/c28-22(27-14-12-26(13-15-27)17-18-6-2-1-3-7-18)10-11-24-23(29)21-16-19-8-4-5-9-20(19)25-21/h1-9,16,25H,10-15,17H2,(H,24,29)
Standard InChI Key BRAGPUSTOYAMEH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of amide bonds and the incorporation of piperazine and indole moieties. For example, the synthesis of 1-benzyl-3-[4-aryl-1-piperazinyl]carbonyl-1H-indoles involves Vilsmeier-Haack formylation and subsequent reactions to introduce the piperazine group .

Synthesis Steps:

  • Indole Activation: Activation of the indole ring, possibly through formylation or carboxylation.

  • Piperazine Coupling: Introduction of the piperazine moiety via amide bond formation.

  • Purification: Final purification steps to isolate the desired compound.

Potential Applications:

  • Pharmacological Research: Potential use in studying dopamine receptors or other neurological targets.

  • Cancer Research: Possible anticancer properties due to the indole structure.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
1-[(4-Benzylpiperazin-1-yl)methyl]indole-2,3-dioneC20H21N3O2335.4Potential neurobioactive properties
N-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-4-ethoxybenzenesulfonamideC22H29N3O4S431.6Not specified, but potential in medicinal chemistry
6-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-oneNot specified458.5Anti-inflammatory and anticancer properties

Further research is needed to fully characterize N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide and explore its potential applications in medicinal chemistry.

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